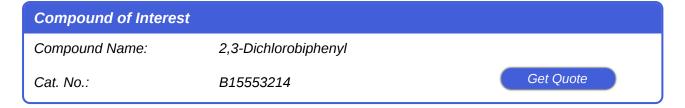


Toxicological Profile of 2,3-Dichlorobiphenyl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichlorobiphenyl (2,3-DCB), a member of the polychlorinated biphenyl (PCB) class of persistent organic pollutants, presents a significant toxicological concern. While much of the historical research has focused on commercial PCB mixtures, this guide synthesizes the available technical data specifically concerning the 2,3-DCB congener. This document provides a comprehensive overview of its toxicological properties, including quantitative toxicity data, known mechanisms of action involving key signaling pathways, and an outline of relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential health risks associated with 2,3-DCB exposure and to guide future research and risk assessment efforts.

Quantitative Toxicological Data

The available quantitative data on the toxicity of **2,3-Dichlorobiphenyl** is limited. The following tables summarize the key toxicity endpoints that have been reported. It is important to note that specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values for 2,3-DCB from dedicated studies are not readily available in the public literature. Similarly, in vitro cytotoxicity data, such as IC50 values, for this specific congener are not well-documented.



Table 1: Acute Toxicity of 2,3-Dichlorobiphenyl

Endpoint	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	1010 mg/kg	[1][2]
LD50	Mouse	Intraperitoneal	880 mg/kg	[2]

Table 2: Other Toxicological Data for **2,3-Dichlorobiphenyl**

Endpoint	Exposure Duration	Route	Value	Reference
Minimum Risk Level (MRL)	Intermediate	Oral	0.03 μg/kg/day	[2]

GHS Classification: **2,3-Dichlorobiphenyl** is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects[3].

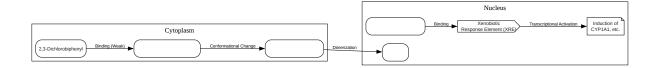
Mechanisms of Action and Signaling Pathways

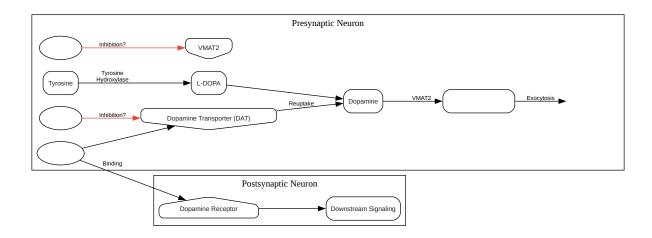
Polychlorinated biphenyls, including **2,3-Dichlorobiphenyl**, are known to exert their toxic effects through various mechanisms, primarily by interfering with cellular signaling pathways. While specific data for 2,3-DCB is limited, the following sections describe the generally accepted pathways for non-dioxin-like PCBs, with specific notes on available information for related congeners where applicable.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

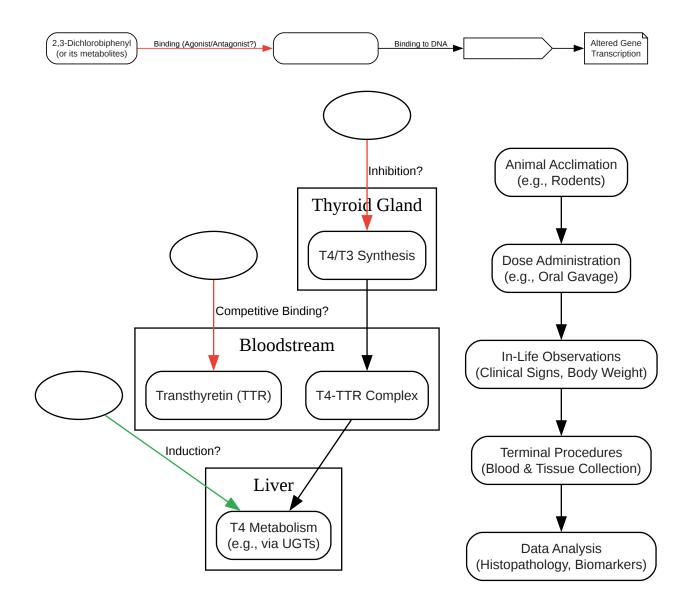
While dioxin-like PCBs are potent activators of the Aryl Hydrocarbon Receptor (AhR), non-dioxin-like PCBs, such as 2,3-DCB, are generally considered to be weak agonists. However, some studies on closely related congeners, such as 3,3'-Dichlorobiphenyl (PCB 11), indicate that they can act as mild AhR agonists. Activation of the AhR pathway can lead to a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes.











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